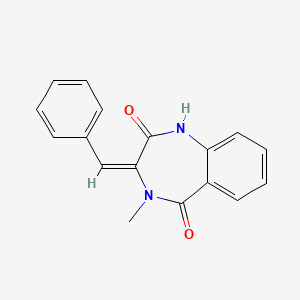

3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione

Descripción

3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione is a bioactive alkaloid isolated from marine-derived fungi, specifically from the species Penicillium aurantiogriseum . It belongs to the class of 1,4-benzodiazepinones and is characterized by its unique structure, which includes a benzylidene group at position 3 and a methyl group at position 4 . This compound has garnered interest due to its potential biological activities, including antimicrobial and cytotoxic properties .

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H14N2O2 |

|---|---|

Peso molecular |

278.3 g/mol |

Nombre IUPAC |

(3E)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione |

InChI |

InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20)/b15-11+ |

Clave InChI |

FYVKHLSOIIPVEH-RVDMUPIBSA-N |

SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O |

SMILES isomérico |

CN1/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C1=O |

SMILES canónico |

CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione is synthesized as an intermediate in the production of benzodiazepine alkaloids in Penicillium . The synthesis involves the reversible transformation of the 3S-isomer of cyclopeptine by cyclopeptine dehydrogenase, which displaces hydrogens from the 3- and 10-positions of the benzodiazepine core . The formal name of dehydrocyclopeptine is this compound .

Industrial Production Methods

The production involves the use of fungal cultures and chromatographic procedures to isolate and purify the compound .

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including oxidation and epoxidation. For instance, it can be transformed into cyclopenin through an epoxidation reaction that requires molecular oxygen . Additionally, dehydrocyclopeptine can undergo hydroxylation to yield cyclopenol .

Common Reagents and Conditions

Oxidation: Molecular oxygen is used as a reagent in the epoxidation of dehydrocyclopeptine to form cyclopenin.

Hydroxylation: Specific hydroxylating agents are used to convert cyclopenin to cyclopenol.

Major Products

Cyclopenin: Formed through the epoxidation of dehydrocyclopeptine.

Cyclopenol: Produced by the hydroxylation of cyclopenin.

Aplicaciones Científicas De Investigación

3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Antimicrobial Activity: This compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

Cytotoxicity: The compound has shown cytotoxic effects against certain cancer cell lines, including hepatic cellular carcinoma and breast cancer.

Metabolic Intermediate: It serves as an intermediate in the synthesis of other benzodiazepine alkaloids.

Mecanismo De Acción

3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione acts as a gamma-aminobutyric acid (GABA) modulator . It affects the GABA receptor-ionophore complex by increasing the opening frequency of GABA-activated chloride channels . This modulation enhances the inhibitory effects of GABA, leading to various physiological responses.

Comparación Con Compuestos Similares

Similar Compounds

Cyclopeptine: A precursor to dehydrocyclopeptine, cyclopeptine undergoes dehydrogenation to form dehydrocyclopeptine.

Cyclopenin: An epoxidation product of dehydrocyclopeptine.

Cyclopenol: A hydroxylation product of cyclopenin.

Viridicatin: Another benzodiazepine alkaloid produced by Penicillium species.

Uniqueness

3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific structural features, such as the benzylidene and methyl groups, which contribute to its distinct biological activities. Its role as a GABA modulator also sets it apart from other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.